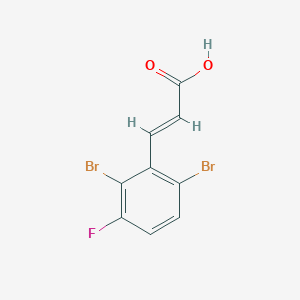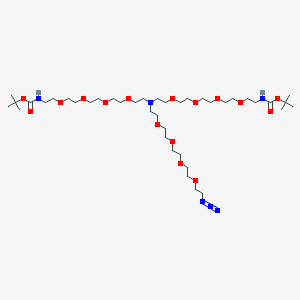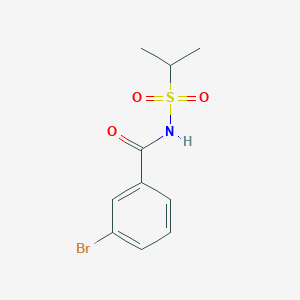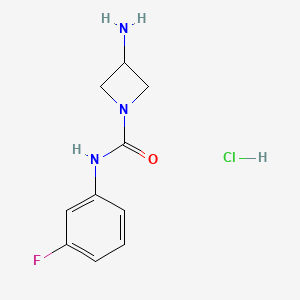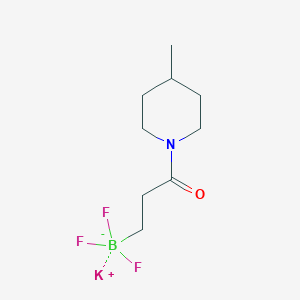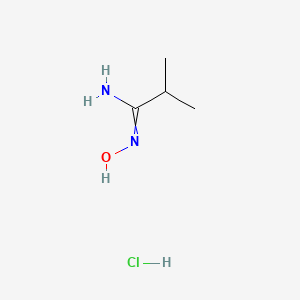
N'-hydroxy-2-methylpropanimidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-2-methylpropanimidamide;hydrochloride is a chemical compound with the molecular formula C4H11ClN2O. It is a derivative of Vasopressin, a peptide hormone that regulates the body’s retention of water . This compound is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methylpropanimidamide;hydrochloride involves the reaction of 2-methylpropanimidamide with hydroxylamine hydrochloride under controlled conditions. The reaction typically occurs in an inert atmosphere at temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up by maintaining the same reaction conditions and using larger quantities of reactants.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-2-methylpropanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-methylpropanimidamide oxide, while reduction may produce N’-hydroxy-2-methylpropanimidamide .
Aplicaciones Científicas De Investigación
N’-hydroxy-2-methylpropanimidamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications related to water retention and regulation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-2-methylpropanimidamide;hydrochloride involves its interaction with molecular targets and pathways related to water retention and regulation. As a derivative of Vasopressin, it likely binds to receptors involved in these processes, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxyisobutyramidine
- 2-Hydroxy-2-methylpropanimidamide
Uniqueness
N’-hydroxy-2-methylpropanimidamide;hydrochloride is unique due to its specific molecular structure and its derivation from Vasopressin. This uniqueness makes it particularly valuable in research settings for studying water retention and regulation mechanisms .
Propiedades
Fórmula molecular |
C4H11ClN2O |
|---|---|
Peso molecular |
138.59 g/mol |
Nombre IUPAC |
N'-hydroxy-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(2)4(5)6-7;/h3,7H,1-2H3,(H2,5,6);1H |
Clave InChI |
AERDUMGSGZFDGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=NO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


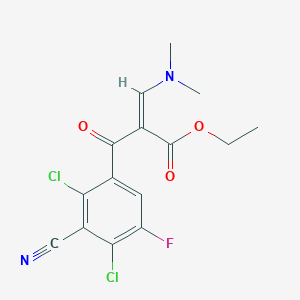


![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
